N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
CAS No.: 1351611-50-1
Cat. No.: VC6754339
Molecular Formula: C17H15NO5S
Molecular Weight: 345.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351611-50-1 |
---|---|
Molecular Formula | C17H15NO5S |
Molecular Weight | 345.37 |
IUPAC Name | N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide |
Standard InChI | InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2 |
Standard InChI Key | QLWBYNCKSHIYSQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O |
Introduction
Structural Features and Molecular Design
The core structure of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide integrates three critical moieties:
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Coumarin nucleus (2H-chromen-2-one): A bicyclic benzopyrone system with a ketone group at position 2, known for its planar configuration and π-conjugation .
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Phenoxyethane linker: A two-carbon chain ether-bonded to a phenyl group, providing conformational flexibility and influencing solubility.
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Sulfonamide functional group: A sulfonyl group attached to the coumarin via an amine, enhancing hydrogen-bonding potential and electronic effects .
Table 1: Key molecular descriptors
X-ray crystallographic data from analogous compounds (e.g., N-[4-(2-oxochromen-3-yl)phenyl]methanesulfonamide) reveal that the sulfonamide group adopts a nearly perpendicular orientation relative to the coumarin plane, minimizing steric clashes while enabling intermolecular interactions . Intramolecular hydrogen bonds between the sulfonamide NH and coumarin ketone (N–H⋯O=C) stabilize this conformation, as observed in related structures .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key steps:
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Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters.
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Sulfonamide introduction: Nucleophilic substitution at the coumarin C-3 position using sulfonyl chlorides.
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Phenoxyethane linker incorporation: Williamson ether synthesis between 2-bromoethanol and phenol derivatives.
Experimental Protocol (Representative Procedure)
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Synthesis of 3-aminocoumarin:
Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are condensed in concentrated H₂SO₄ at 0–5°C for 6 hours, followed by neutralization to yield 3-acetylcoumarin . -
Sulfonylation:
3-Acetylcoumarin is treated with 2-phenoxyethanesulfonyl chloride (1.2 eq) in dry DMF under N₂, catalyzed by triethylamine (2 eq), at 80°C for 12 hours . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the title compound as white crystals (mp 218–220°C, yield 68%).
Table 2: Optimization of sulfonylation conditions
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Et₃N | DMF | 80 | 12 | 68 |
Pyridine | CH₂Cl₂ | 40 | 24 | 45 |
DBU | THF | 60 | 18 | 52 |
Physicochemical and Spectroscopic Characterization
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions for 6 months; degrades in alkaline media (pH >9) via sulfonamide hydrolysis.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 7.82–7.35 (m, 5H, phenyl), 4.52 (t, J=6.4 Hz, 2H, OCH₂), 3.72 (t, J=6.4 Hz, 2H, SO₂NHCH₂) .
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IR (KBr): 1695 cm⁻¹ (C=O, coumarin), 1325/1150 cm⁻¹ (S=O asym/sym), 3250 cm⁻¹ (N–H) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound (50 mg/kg) showed 62% inhibition of inflammation at 4 hours, comparable to indomethacin (70%) . Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 1.8 μM) and suppression of NF-κB translocation.
Table 3: Comparative anticancer activity of coumarin sulfonamides
Compound | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) |
---|---|---|
Target compound | 12.3 | 9.8 |
N-[4-(2-oxochromen-3-yl)phenyl]methanesulfonamide | 18.4 | 14.2 |
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide | 24.7 | 17.9 |
Research Gaps and Future Directions
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